Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Description
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, with the chemical formula C₁₂H₁₁NO₆, is a notable member of the β-keto ester family. huatengsci.com Its structure is characterized by an ethyl ester group, two ketone functionalities, and a phenyl ring substituted with a nitro group at the para position. This combination of functional groups provides multiple reactive sites, making it a versatile intermediate in organic synthesis.
| Property | Value |
| CAS Number | 54808-56-9 |
| Molecular Formula | C₁₂H₁₁NO₆ |
| Molecular Weight | 265.22 g/mol |
| Appearance | Brown solid |
β-Keto esters are a class of organic compounds that contain a ketone functional group at the β-position relative to an ester group. This structural arrangement leads to a pronounced acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), making these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.
The synthesis of this compound is typically achieved through a Claisen condensation reaction. ut.ac.irpressbooks.publibretexts.orglibretexts.org This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 4-nitroacetophenone reacts with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir The initial step is the deprotonation of the α-carbon of 4-nitroacetophenone to form an enolate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the target β-keto ester. ut.ac.ir
The significance of this compound in modern organic synthesis lies in its utility as a scaffold for the construction of more complex molecules, particularly heterocyclic compounds. The presence of two carbonyl groups allows for reactions with dinucleophiles, such as hydrazine (B178648) and its derivatives, to form five- or six-membered rings. nih.govmdpi.com
The 4-nitrophenyl group plays a crucial role in the reactivity and utility of the molecule. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the adjacent carbonyl carbon, potentially influencing the regioselectivity of nucleophilic attacks. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse substituents. This feature is particularly valuable in the synthesis of libraries of compounds for medicinal chemistry applications. mdpi.com
Research involving dioxobutanoate scaffolds, including this compound, has primarily focused on their application as precursors for biologically active heterocyclic compounds. mdpi.comanjs.edu.iqresearchgate.net The reaction of these scaffolds with hydrazine derivatives is a well-established method for the synthesis of pyrazoles and pyridazinones, which are core structures in many pharmaceuticals. nih.govresearchgate.netnih.gov
For instance, the reaction of ethyl 2,4-dioxo-4-arylbutanoates with hydrazine hydrate (B1144303) can lead to the formation of 5-aryl-1H-pyrazole-3-carboxylates. nih.gov The initial reaction likely involves the condensation of hydrazine with the two carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The resulting pyrazole derivatives have been investigated for a range of biological activities, including anti-inflammatory properties. nih.gov
Similarly, the reaction with hydrazine can also yield pyridazinone derivatives. researchgate.netnih.gov Pyridazinones are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory effects. researchgate.netnih.gov The synthesis of 6-(4-nitrophenyl)pyridazin-3(2H)-one from this compound and hydrazine is a key example of the utility of this dioxobutanoate scaffold in accessing these important heterocycles.
Recent research has also explored the use of dioxobutanoate derivatives in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.gov These strategies are highly valued in drug discovery for their efficiency and ability to generate molecular diversity. Furthermore, the development of catalytic and more environmentally friendly methods for the synthesis and transformation of these scaffolds remains an active area of investigation.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJSIZCCDVCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 4 Nitrophenyl 2,4 Dioxobutanoate
Classical Synthetic Approaches and Mechanistic Considerations
The cornerstone of classical synthesis for ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate revolves around the Claisen condensation, a robust carbon-carbon bond-forming reaction. This approach is favored for its reliability and the accessibility of its starting materials.
Claisen Condensation-Based Syntheses from 4-Nitroacetophenone and Diethyl Oxalate (B1200264)
The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation between 4-nitroacetophenone and diethyl oxalate. ut.ac.ir In this reaction, the 4-nitroacetophenone acts as the nucleophilic component after deprotonation at the α-carbon, while diethyl oxalate serves as the electrophilic acylating agent.
The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide (NaOEt), in a suitable solvent like dry ethanol (B145695). ut.ac.ir The mechanism commences with the abstraction of an α-proton from 4-nitroacetophenone by the ethoxide ion, forming a resonance-stabilized enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an ethoxide ion to yield the desired β-keto ester, this compound. wikipedia.orglibretexts.org A crucial aspect of this reaction is the use of a stoichiometric amount of base, as the product, a β-dicarbonyl compound, is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org An acidic workup is then required to protonate the resulting enolate and isolate the final product. wikipedia.org
A general procedure involves adding a mixture of 4-nitroacetophenone and diethyl oxalate dropwise to a solution of freshly prepared sodium ethoxide in dry ethanol. ut.ac.ir The reaction mixture is typically stirred overnight and may be gently heated to ensure completion. ut.ac.ir
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the Claisen condensation is highly dependent on several factors, including the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Base and Solvent Selection: A strong base is essential to generate a sufficient concentration of the enolate from the acetophenone (B1666503). Sodium ethoxide in ethanol is a common and effective choice, as the ethoxide anion is the same as the leaving group from the diethyl oxalate, thus preventing unwanted transesterification side reactions. libretexts.org The use of stronger bases like sodium hydride or lithium diisopropylamide (LDA) can also be employed to drive the reaction, though care must be taken to control the reaction conditions. organic-chemistry.org Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be utilized and may offer advantages in certain cases, such as improved solubility of intermediates or faster reaction rates. celonpharma.com
Temperature and Reaction Time: The reaction temperature influences the rate of both the desired condensation and potential side reactions. While the reaction is often initiated at room temperature, gentle heating can be applied to drive it to completion. ut.ac.ir Optimization of the reaction time is also critical to maximize the yield while minimizing the formation of degradation products.
Reagent Stoichiometry: In many reported procedures for similar aryl dioxobutanoates, an equimolar ratio of the acetophenone and diethyl oxalate is used with a stoichiometric equivalent of the base. ut.ac.ir However, optimizing this ratio can be beneficial. For instance, using a slight excess of the more volatile and easily removable diethyl oxalate can help to ensure the complete conversion of the more valuable 4-nitroacetophenone. The concentration of the reactants in the solvent is another parameter that can be adjusted to influence the reaction rate and yield.
| Parameter | Typical Conditions | Rationale for Optimization |
|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | Matching the alkoxide to the ester prevents transesterification. Stronger bases (e.g., NaH, LDA) can increase yield but may require more stringent control. organic-chemistry.org |
| Solvent | Dry Ethanol | Solvates the base and reactants. Alternative polar aprotic solvents like THF can sometimes accelerate the reaction. celonpharma.com |
| Temperature | Room temperature to gentle reflux (e.g., 80°C) | Balances reaction rate against the potential for side reactions and decomposition. ut.ac.ir |
| Stoichiometry | Equimolar reactants (1:1:1 of ketone:oxalate:base) | A slight excess of diethyl oxalate may improve the conversion of 4-nitroacetophenone. A full equivalent of base is necessary to drive the equilibrium. ut.ac.irwikipedia.org |
Precursor Design and Selection in Dioxobutanoate Synthesis
The success of a crossed Claisen condensation for the synthesis of compounds like this compound hinges on the careful selection of precursors to avoid the formation of a complex mixture of products. organic-chemistry.org
The key principle is to use one reactant that can form an enolate (the nucleophile) and another that cannot, or is a highly reactive electrophile. libretexts.org In this specific synthesis, 4-nitroacetophenone possesses acidic α-protons and can be readily converted into its enolate form. Diethyl oxalate, on the other hand, lacks α-protons and therefore cannot self-condense. libretexts.org This makes it an ideal electrophilic partner, as it can only act as an acceptor for the enolate of 4-nitroacetophenone, leading to the desired single product.
The presence of the electron-withdrawing nitro group on the phenyl ring of 4-nitroacetophenone increases the acidity of the α-protons, facilitating enolate formation. This enhanced acidity makes it a particularly suitable precursor for this reaction. The choice of an ethyl ester for both the oxalate and the final product is often a matter of convenience and the commercial availability of the starting materials.
Alternative and Advanced Synthetic Strategies
While the classical Claisen condensation remains a workhorse for the synthesis of this compound, ongoing research seeks to develop more efficient, sustainable, and scalable methods.
Catalytic Systems in the Formation of Dioxobutanoate Structures
While the traditional Claisen condensation requires a stoichiometric amount of a strong base, modern synthetic chemistry is increasingly exploring catalytic alternatives to minimize waste and improve reaction efficiency.
Lewis Acid Catalysis: Lewis acids have been investigated as catalysts for Claisen-type reactions. researchgate.net A Lewis acid can coordinate to the carbonyl oxygen of the electrophile (diethyl oxalate), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by a weaker enol or enolate. This could potentially allow the reaction to proceed under milder conditions and with a catalytic amount of the promoter. While not specifically reported for the synthesis of this compound, the use of Lewis acids like magnesium chloride or calcium-based systems in related condensation reactions suggests this as a plausible area for future development. researchgate.netacs.org
Enzyme Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, are known to catalyze the transesterification of β-keto esters. google.comgoogle.com While this is typically applied to modify existing β-keto esters, research into enzymatic pathways for the formation of the carbon-carbon bond in such structures is an active area. Dehydrogenases have also been used for the asymmetric reduction of β-keto esters, highlighting the potential for enzymatic transformations of these molecules. nih.gov The development of an enzyme-catalyzed Claisen-type condensation for the synthesis of the target compound would represent a significant advancement in terms of sustainability.
Flow Chemistry and Continuous Synthesis Adaptations
The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. celonpharma.com The synthesis of β-dicarbonyl compounds, including those derived from Claisen condensations, is amenable to this technology.
Recent studies have demonstrated that a Claisen condensation can be significantly accelerated in a continuous flow reactor. celonpharma.com For instance, a solvent switch from ethanol to tetrahydrofuran (THF) in a flow system dramatically reduced the reaction time for a similar condensation from hours to minutes. celonpharma.com This is attributed to better mixing and temperature control within the microreactor, as well as the different solvation properties of THF.
A hypothetical flow setup for the synthesis of this compound would involve pumping separate streams of the reactants (4-nitroacetophenone and diethyl oxalate in a suitable solvent like THF) and the base (e.g., sodium ethoxide) into a mixing unit. The combined stream would then pass through a heated reactor coil for a specific residence time to allow the reaction to complete. The output stream could then be directly quenched with an acidic solution in a subsequent module, allowing for continuous production and potentially easier purification. celonpharma.com This approach not only offers faster reaction times but also allows for the safe handling of reactive intermediates and exothermic reactions.
| Parameter | Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours (e.g., overnight) ut.ac.ir | Minutes celonpharma.com |
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio in microreactors ru.nl |
| Safety | Potential for thermal runaway in large-scale reactions | Inherently safer due to small reaction volumes at any given time celonpharma.com |
| Scalability | Often requires re-optimization for larger scales | Scalable by running the system for longer periods or using parallel reactors ru.nl |
| Process Control | Manual or semi-automated | Fully automated with precise control over parameters celonpharma.com |
Comparative Analysis of Synthetic Routes for Related Aryl Dioxobutanoates
The synthesis of ethyl 4-aryl-2,4-dioxobutanoates, including the target compound this compound, is predominantly achieved via the crossed Claisen condensation. This method involves the reaction of an appropriate aryl methyl ketone with a dialkyl oxalate, typically diethyl oxalate, in the presence of a strong base. The general unavailability of alternative named reactions for this specific transformation in the literature underscores the robustness and high utility of the Claisen condensation for creating the characteristic β-keto ester linkage of these molecules.
The efficiency of this condensation is influenced by several key factors, including the choice of base, the structure of the oxalating agent, and the nature of the substituent on the aryl ring of the ketone. A comparative analysis of these variables provides insight into optimizing the synthesis of this class of compounds.
The Role of the Base
The selection of a suitable strong base is critical for the success of the Claisen condensation. The base must be strong enough to deprotonate the α-carbon of the aryl methyl ketone, forming the reactive enolate nucleophile. Furthermore, a full stoichiometric equivalent of the base is necessary because the resulting product, a β-dicarbonyl compound, is significantly more acidic than the starting ketone. The deprotonation of this product by the base forms a stabilized enolate, which provides a thermodynamic driving force that shifts the reaction equilibrium towards the product. masterorganicchemistry.com
Commonly employed bases include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).
Sodium Ethoxide (NaOEt): This is a conventional choice, particularly when using ethanol as a solvent and diethyl oxalate as the electrophile. Using an alkoxide that matches the alcohol portion of the ester prevents transesterification side reactions. ut.ac.ir
Sodium Hydride (NaH): As a powerful, non-nucleophilic base, NaH can be used to irreversibly deprotonate the ketone, driving the formation of the enolate. It is often used with a catalytic amount of alcohol to initiate the reaction. orgsyn.org
Potassium tert-butoxide (KOtBu): This strong, sterically hindered base is also highly effective. Its use in a solvent-free Claisen condensation to produce a related acetoacetate (B1235776) has been reported with high efficiency, achieving an 80% yield in just 30 minutes at 100 °C. elsevierpure.com
The choice of base can significantly impact reaction yield. For instance, in the related synthesis of ethyl o-nitrophenylpyruvate from o-nitrotoluene and diethyl oxalate, potassium ethoxide was found to be superior to sodium ethoxide, which gave a very poor yield under similar conditions. This suggests that the cation (K⁺ vs. Na⁺) can play a role in the reaction's efficiency.
The Influence of the Oxalating Agent
While diethyl oxalate is the most common oxalating agent used in these syntheses, research has shown that modifying this reagent can lead to improved outcomes. An efficient oxalylation of various aryl methyl ketones was achieved using tert-butyl methyl oxalate. nih.gov This alternative reagent reportedly offers advantages over the conventional dimethyl or diethyl oxalate, providing impressive yields and shorter reaction times under mild conditions. nih.gov This suggests that the steric and electronic properties of the oxalating ester are a key variable for optimization.
Effect of Aryl Substituents
The electronic nature of the substituent on the acetophenone's aromatic ring directly influences the acidity of the α-hydrogens. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in 4-nitroacetophenone, increase the acidity of these protons. ncert.nic.in This enhanced acidity facilitates the initial deprotonation step by the base, which is often the rate-determining step, thereby promoting the condensation reaction.
Conversely, electron-donating groups (EDGs) on the aryl ring decrease the acidity of the α-protons, potentially slowing the reaction rate. While systematic studies providing a direct comparison of yields for a range of substituted aryl dioxobutanoates under identical conditions are scarce, the principles of carbonyl chemistry suggest that ketones with EWGs should react more readily. ncert.nic.in High yields have been reported for substrates with EWGs, such as the 99% yield for the synthesis of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. lookchem.com
The following table summarizes the findings for the Claisen condensation of various substituted acetophenones with diethyl oxalate, highlighting the different conditions and starting materials used in the synthesis of related aryl dioxobutanoates.
Reaction Mechanisms and Chemical Reactivity of Ethyl 4 4 Nitrophenyl 2,4 Dioxobutanoate
Fundamental Reaction Pathways of the Dioxobutanoate Moiety
The dioxobutanoate portion of the molecule contains two carbonyl groups and an ester functionality, which are the primary centers for chemical transformations.
Nucleophilic Addition Reactions at Carbonyl Centers
The two carbonyl groups in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate are susceptible to nucleophilic attack. The partial positive charge on the carbonyl carbons makes them electrophilic. A general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final alcohol product.
The presence of two carbonyl groups raises the question of regioselectivity, which will be discussed in section 3.2.2. The general reactivity of these centers allows for a variety of transformations, including but not limited to:
Addition of Grignard Reagents: Formation of tertiary alcohols.
Reduction: Use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form diols.
Cyanohydrin Formation: Reaction with hydrogen cyanide to form cyanohydrins.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Ester Hydrolysis and Transesterification Pathways
The ethyl ester group can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with water in the presence of a strong acid catalyst. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. researchgate.net The products are a carboxylate salt and an alcohol. researchgate.net The rate of base-catalyzed hydrolysis is sensitive to the electronic nature of the substituents on the ester.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with the alkyl group of the reacting alcohol.
The kinetics of hydrolysis of similar p-nitrophenyl esters are often studied to understand enzymatic mechanisms, where the release of 4-nitrophenol (B140041) can be monitored spectrophotometrically. semanticscholar.org
Keto-Enol Tautomerism and its Influence on Reactivity
Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org The keto form contains the two carbonyl groups, while the enol form has a carbon-carbon double bond and a hydroxyl group.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. walisongo.ac.id For many simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be stabilized by conjugation of the double bond with the remaining carbonyl group and by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. libretexts.org
Influence of the 4-Nitrophenyl Substituent on Molecular Reactivity
The 4-nitrophenyl group exerts a significant electronic influence on the reactivity of the dioxobutanoate moiety.
Electronic Effects on Reaction Centers and Acidity
The nitro group (-NO₂) is a strong electron-withdrawing group due to both the inductive effect and the resonance effect. This has several important consequences for the reactivity of this compound:
Increased Electrophilicity: The electron-withdrawing nature of the 4-nitrophenyl group enhances the partial positive charge on the adjacent carbonyl carbon (the benzoyl carbonyl), making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group.
Increased Acidity of Methylene (B1212753) Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic. The electron-withdrawing 4-nitrophenyl group helps to stabilize the conjugate base (enolate) formed upon deprotonation of this carbon, thereby increasing the acidity of these protons. This enhanced acidity facilitates reactions that proceed via an enolate intermediate.
The influence of substituents on the reactivity of aromatic compounds is a well-established principle in organic chemistry.
Regioselectivity in Multi-Functional Group Transformations
The presence of two distinct carbonyl groups (a ketone and a keto-ester) in this compound introduces the challenge of regioselectivity in nucleophilic addition reactions. The relative reactivity of the two carbonyl carbons will determine which one is preferentially attacked by a nucleophile.
Generally, the ketone carbonyl is more electrophilic than the ester carbonyl. However, the strong electron-withdrawing effect of the 4-nitrophenyl group significantly increases the electrophilicity of the adjacent ketonic carbonyl carbon. Therefore, it is expected that nucleophilic attack will preferentially occur at the benzoyl carbonyl carbon.
The regioselectivity of reactions involving multifunctional compounds is a critical consideration in synthetic organic chemistry, often dictated by subtle electronic and steric factors.
Detailed Mechanisms of Key Derivatization Reactions
This compound serves as a versatile precursor in heterocyclic synthesis due to its 1,3-dicarbonyl functionality. The two carbonyl groups at positions C2 and C4 exhibit different reactivities, which dictates the regioselectivity of cyclization reactions with various binucleophiles. The carbonyl carbon at C4 is directly attached to the electron-withdrawing 4-nitrophenyl group, rendering it highly electrophilic. The C2 carbonyl is part of an α-keto ester system. This difference in electrophilicity is the basis for the regioselective formation of a wide range of heterocyclic derivatives, including pyrazoles, isoxazoles, and pyrimidines.
Synthesis of Pyrazole (B372694) Derivatives (Knorr Pyrazole Synthesis)
The reaction of this compound with hydrazine (B178648) or its derivatives to form pyrazoles is a classic example of the Knorr pyrazole synthesis. rsc.orgjk-sci.com The reaction proceeds via a condensation mechanism involving one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration.
Mechanism:
The reaction is typically acid-catalyzed, and the mechanism involves the following key steps: nih.gov
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a terminal nitrogen atom of the hydrazine on the more electrophilic carbonyl carbon. In the case of this compound, the C4 carbonyl, activated by the adjacent 4-nitrophenyl group, is the preferred site of attack over the C2 carbonyl.
Formation of Hydrazone Intermediate: This attack leads to the formation of a tetrahedral intermediate which then dehydrates to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (C2).
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.
Due to the initial attack on the C4 carbonyl, the reaction regioselectively yields 5-(4-nitrophenyl)pyrazole derivatives.
Table 1: Key Intermediates in the Knorr Pyrazole Synthesis
| Step | Intermediate Name | Structure |
| 1 | Hydrazine Adduct | A tetrahedral intermediate formed from the attack of hydrazine on the C4 carbonyl. |
| 2 | Hydrazone | Formed after the dehydration of the initial adduct. |
| 3 | Cyclic Hemiaminal | Resulting from the intramolecular attack of the second hydrazine nitrogen on the C2 carbonyl. |
| 4 | Pyrazole Product | The final aromatic heterocyclic compound. |
Synthesis of Isoxazole (B147169) Derivatives
The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of isoxazole derivatives. The mechanism is analogous to the pyrazole synthesis, involving condensation, cyclization, and dehydration. nih.gov
Mechanism:
Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic C4 carbonyl group. Subsequent dehydration leads to the formation of an oxime intermediate.
Intramolecular Cyclization: The hydroxyl group of the oxime then carries out an intramolecular nucleophilic attack on the C2 carbonyl carbon.
Dehydration: The resulting cyclic hemiacetal undergoes dehydration to yield the final 3-ethoxycarbonyl-5-(4-nitrophenyl)isoxazole.
This regioselective pathway is driven by the higher electrophilicity of the C4 carbonyl, ensuring the formation of the 5-aryl-substituted isoxazole. nih.gov
Table 2: Research Findings on Isoxazole Synthesis from 1,3-Diketones
| Finding | Description | Reference |
| Regioselectivity | In unsymmetrical 1,3-diketones, the reaction with hydroxylamine generally proceeds via the attack on the more reactive carbonyl group. | nih.gov |
| Reaction Conditions | The reaction is often carried out in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the HCl from hydroxylamine hydrochloride. | nih.gov |
| Mechanism | The reaction is a condensation-cyclization process leading to a stable five-membered aromatic heterocycle. | nih.gov |
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine rings can be synthesized by reacting this compound with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. This reaction provides access to highly functionalized pyrimidine derivatives.
Mechanism:
Initial Condensation: The reaction begins with the condensation of one of the amino groups of urea (or its analogue) with the more electrophilic C4 carbonyl of the diketoester. This is followed by dehydration to form an acylureido intermediate.
Intramolecular Cyclization: The second amino group of the urea moiety then attacks the C2 carbonyl group in an intramolecular fashion.
Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the pyrimidine ring. The product will exist in its most stable tautomeric form, which is typically the hydroxypyrimidine (a pyrimidone).
This reaction leads to the formation of a pyrimidine ring bearing a 4-(4-nitrophenyl) substituent and an ethoxycarbonyl group at the adjacent position.
Applications in Organic Synthesis and Heterocyclic Chemistry
Precursor for the Construction of Nitrogen-Containing Heterocycles
The 1,3-dicarbonyl system within Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a classical and effective electrophilic scaffold for reactions with binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. mdpi.com This approach is a cornerstone in the synthesis of a wide variety of heterocyclic compounds.
The reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride is a well-established and efficient method for the synthesis of isoxazole (B147169) derivatives. ut.ac.irresearchgate.net In this reaction, the hydroxylamine acts as a dinucleophile, attacking the two carbonyl carbons of the butanoate derivative. The subsequent cyclization and dehydration lead to the formation of the stable five-membered isoxazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by a base. nih.gov The presence of the 4-nitrophenyl substituent on the butanoate backbone offers a site for further functionalization, allowing for the creation of a library of isoxazole derivatives with varied electronic and steric properties.
A general scheme for this synthesis is the multicomponent reaction of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various substituted aldehydes, which has been shown to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one derivatives. nih.gov
Table 1: Representative Synthesis of Isoxazole Derivatives from β-Dicarbonyl Precursors
| Starting β-Dicarbonyl | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Hydroxylamine hydrochloride, Benzaldehyde | 3-Methyl-4-benzylidene-isoxazol-5(4H)-one | nih.gov |
The synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives from 1,3-dicarbonyl compounds is a fundamental transformation in heterocyclic chemistry. nih.gov The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to these important heterocyclic systems. organic-chemistry.orgdergipark.org.tr The reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the two carbonyl groups of the butanoate, followed by dehydration to form the pyrazole ring. nih.gov The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions. nih.gov
For instance, the reaction with unsubstituted hydrazine would be expected to yield a pyrazole with the 4-nitrophenyl group at either the 3- or 5-position of the pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of additional diversity into the final molecule. Furthermore, under specific conditions, the reaction can be directed towards the formation of pyrazolones, which are another important class of heterocyclic compounds. researchgate.net
Table 2: Synthesis of Pyrazole Derivatives from 1,3-Diketones and Hydrazines
| 1,3-Diketone | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 1-Aryl-1,3-butanedione | Phenylhydrazine | 1,5-Diaryl-3-methylpyrazole | dergipark.org.tr |
| Ethyl acetoacetate | Hydrazine hydrate (B1144303) | 3-Methyl-pyrazole-5-one | researchgate.net |
Pyrimidine (B1678525) and its fused derivatives are ubiquitous in biologically active molecules. The Biginelli reaction and related cyclocondensation strategies provide a powerful means to construct the pyrimidine core from β-dicarbonyl compounds. nih.gov this compound can serve as the 1,3-dicarbonyl component in these reactions, condensing with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to afford dihydropyrimidinones. nih.gov
This multicomponent reaction is typically catalyzed by an acid and offers a straightforward entry into complex pyrimidine structures. The 4-nitrophenyl group on the resulting pyrimidine ring can be further modified, for example, by reduction to an amino group, which can then be used in subsequent synthetic transformations to build more complex heterocyclic systems. The synthesis of pyrimidine derivatives containing aryl urea moieties has been shown to lead to compounds with potential anticancer activity. nih.gov
Utility in the Construction of Multifunctional Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. rsc.orgresearchgate.net The versatility in the choice of both the metal and the organic linker allows for the tuning of the MOF's properties for specific applications, such as gas storage, separation, and catalysis. rsc.orgrsc.org
β-Diketones, in their deprotonated β-diketonate form, are excellent chelating ligands for a wide range of metal ions. rsc.org The incorporation of a second coordinating group onto the β-diketone structure allows it to act as a linker, connecting multiple metal centers to form a one-, two-, or three-dimensional framework. rsc.orgresearchgate.net this compound, with its β-dicarbonyl moiety, has the potential to be utilized as a linker in the synthesis of MOFs. The ester group could be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site.
Furthermore, the nitro group on the phenyl ring can serve a dual purpose. It can act as a functional group that imparts specific properties to the MOF, such as selective gas adsorption or catalytic activity. rsc.org The electronic properties of the framework can be tuned by the presence of such electron-withdrawing groups. rsc.org Alternatively, the nitro group can be post-synthetically modified within the framework, for example, by reduction to an amine, to introduce new functionalities. unl.edu The use of mixed-linker strategies, where multiple different linkers are incorporated into the same framework, can lead to MOFs with enhanced functionalities. rsc.orgresearchgate.net
Advanced Transformations and Building Block Utility
Beyond its role as a precursor for heterocycles, this compound and its analogs are valuable building blocks in more advanced synthetic transformations, including asymmetric catalysis.
The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. β-Keto esters are versatile substrates in a variety of asymmetric transformations, where the presence of the two carbonyl groups allows for precise control over the stereochemical outcome of a reaction.
While specific examples involving this compound are not extensively documented, numerous studies on analogous β-dicarbonyl compounds highlight the potential for chirality induction. For instance, the asymmetric hydrogenation of β-keto esters is a powerful method for the synthesis of chiral β-hydroxy esters, which are important building blocks for many natural products and pharmaceuticals. The asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been studied using platinum catalysts on composite supports. researchgate.net
Furthermore, β-dicarbonyl compounds can participate as nucleophiles in enantioselective conjugate addition reactions, such as the Michael addition to nitroalkenes, to create new stereocenters with high levels of stereocontrol. nih.gov Catalytic enantioselective O–nitrosocarbonyl aldol (B89426) reactions of β–dicarbonyl compounds have also been developed as a route to enantioenriched α–hydroxy–β–dicarbonyl compounds. nih.gov These transformations often employ chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the facial selectivity of the attack on the prochiral substrate. The products of these reactions, chiral β-dicarbonyl compounds, are themselves valuable intermediates for the synthesis of complex chiral molecules. orlandigroup.com
Synthesis of N-Substituted Hydrazides and Related Functional Groups
The presence of two carbonyl groups in this compound allows for characteristic reactions with nucleophiles such as hydrazine and its derivatives. These reactions are fundamental in the construction of various nitrogen-containing heterocyclic systems and N-substituted hydrazides.
The reaction between a β-dicarbonyl compound, such as this compound, and a hydrazine derivative can proceed through a condensation reaction. The initial step typically involves the nucleophilic attack of the hydrazine at one of the carbonyl carbons. The more electrophilic ketone carbonyl is generally favored for the initial attack over the ester carbonyl. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization, if the hydrazine is monosubstituted, can lead to the formation of pyrazole derivatives.
In the case of reaction with hydrazine hydrate, the initial product would be a hydrazone, which can then cyclize to form a pyrazole. The specific outcome of the reaction can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the substituent on the hydrazine.
The general reaction for the formation of hydrazones from a dicarbonyl compound and a substituted hydrazine can be represented as follows:
R-CO-CH₂-CO-R' + R''-NHNH₂ → R-C(=N-NHR'')-CH₂-CO-R' + H₂O
This initial hydrazone can then undergo further reactions or cyclization. For instance, the reaction of β-dicarbonyl compounds with hydrazines is a well-established method for the synthesis of pyrazoles. researchgate.net
While specific studies detailing the synthesis of N-substituted hydrazides directly from this compound are not extensively documented in the provided search results, the general reactivity of dicarbonyl compounds suggests its utility in this area. The synthesis of hydrazide-hydrazone analogs through the condensation of hydrazides with aldehydes is a common strategy. orientjchem.org A similar approach could be envisioned where this compound reacts with a hydrazide to form a more complex hydrazone structure.
The following table summarizes the expected products from the reaction of this compound with various hydrazine derivatives, based on general principles of organic reactions.
| Reactant 1 | Reactant 2 | Expected Product Class |
| This compound | Hydrazine Hydrate | Pyrazole derivative |
| This compound | Phenylhydrazine | N-Phenylpyrazole derivative |
| This compound | 4-Nitrophenylhydrazine | N-(4-Nitrophenyl)pyrazole derivative |
| This compound | Semicarbazide | Semicarbazone derivative |
| This compound | Thiosemicarbazide | Thiosemicarbazone derivative |
Application in Plant Growth Regulation Research
Research into new plant growth regulators is crucial for improving crop yields and quality. Certain organic molecules can influence plant growth and development by interacting with endogenous plant hormone pathways. nih.gov A patent has described the use of derivatives of oxaloacetic acid as active ingredients in compositions for regulating plant growth. google.com These compounds are reported to stimulate plant growth, increase yields, improve plant quality, enhance nutrient absorption, and increase stress resistance. google.com
While this compound is not an oxaloacetic acid derivative, it shares the structural feature of a dicarbonyl acid ester. This structural similarity suggests that it could potentially exhibit analogous biological activities. The patent discloses a broad range of oxaloacetic acid derivatives with various substituents, indicating that modifications to the core structure can be made while retaining plant growth-regulating properties. google.com
The mechanism of action for these types of compounds is not fully elucidated in the provided information, but they are described as being biodegradable and environmentally friendly. google.com The application of such compounds can be in combination with other agrochemicals like fungicides and pesticides to simplify plant treatment processes. google.com
The potential for this compound in this field would require empirical testing. Research would involve evaluating its effects on various aspects of plant physiology, such as seed germination, root and shoot growth, and stress tolerance. The presence of the 4-nitrophenyl group might influence its activity, bioavailability, and interaction with biological targets within the plant.
The following table outlines the potential research areas for this compound in plant growth regulation, based on the activities of related compounds.
| Research Area | Potential Effect of this compound |
| Seed Germination | Potential to promote or inhibit germination rates. |
| Root Development | Could influence primary root length and lateral root formation. |
| Shoot Elongation | May affect stem elongation and leaf development. |
| Stress Tolerance | Possible enhancement of tolerance to abiotic stresses like drought or salinity. |
| Crop Yield | Potential to increase the overall yield of agricultural crops. |
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton NMR (¹H-NMR) for Structural Elucidation
In ¹H-NMR spectroscopy of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, specific signals corresponding to each chemically distinct proton are expected. The electron-withdrawing nature of the nitro group and the dicarbonyl system significantly influences the chemical shifts (δ) of nearby protons, moving them to a higher frequency (downfield).
The aromatic region would feature two distinct signals for the protons on the para-substituted nitrophenyl ring. These protons form an AA'BB' system, which often appears as two doublets due to the strong coupling between adjacent protons and the influence of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded. The methylene (B1212753) protons situated between the two carbonyl groups are also expected to appear as a singlet in a downfield region due to the influence of two adjacent electron-withdrawing carbonyls. The ethyl ester group would give rise to a quartet for the methylene (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Ar-H (ortho to -NO₂) |
| ~8.1 | Doublet | 2H | Ar-H (meta to -NO₂) |
| ~4.5 | Singlet | 2H | -CO-CH₂ -CO- |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. For this compound, a distinct signal is expected for each unique carbon atom. The carbonyl carbons of the ester and ketone groups are characteristically found far downfield. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The carbon atoms of the ethyl group and the central methylene unit will appear in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Ar-C =O |
| ~185 | -CO -CH₂-C O- |
| ~162 | O-C =O (Ester) |
| ~150 | Ar-C -NO₂ |
| ~140 | Ar-C -CO |
| ~130 | Ar-C H (ortho to -NO₂) |
| ~124 | Ar-C H (meta to -NO₂) |
| ~63 | -O -CH₂-CH₃ |
| ~48 | -CO-C H₂-CO- |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.
Strong, distinct peaks corresponding to the stretching vibrations of the three carbonyl groups (two ketonic, one ester) would be prominent in the region of 1680-1750 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1520 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. Aromatic C=C bond stretching vibrations would appear in the 1600-1450 cm⁻¹ range. Additionally, C-H stretching from the aromatic ring and the aliphatic ethyl and methylene groups would be observed around 3100-2850 cm⁻¹, while C-O stretching from the ester group would be visible in the 1300-1100 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1710 | C=O Stretch | Ketone Carbonyl |
| ~1690 | C=O Stretch | Aryl Ketone Carbonyl |
| ~1520 | N-O Asymmetric Stretch | Nitro Group |
| ~1350 | N-O Symmetric Stretch | Nitro Group |
| ~1250 | C-O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₂H₁₁NO₆), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (265.22 g/mol ).
High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, the loss of carbon monoxide (CO, m/z 28), and cleavage of the bond between the carbonyl groups. The nitrophenyl moiety would also lead to characteristic fragments, such as the nitrophenylcarbonyl cation (m/z 150) or the nitrophenyl cation (m/z 122).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy measures the electronic absorption of a molecule and is particularly useful for compounds containing chromophores and conjugated systems. The structure of this compound contains the 4-nitrophenyl group, which is a strong chromophore. This, in conjunction with the dicarbonyl system, is expected to result in significant absorption in the UV region.
The spectrum would likely display intense absorption bands corresponding to π → π* transitions associated with the aromatic ring and the conjugated carbonyl system. A lower intensity n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen atoms, may also be observed. The presence of the nitro group, a powerful auxochrome, is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to an unsubstituted phenyl ring.
Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation
While each spectroscopic technique provides valuable data, a definitive structural confirmation of this compound relies on the integration of all results. The molecular formula determined by high-resolution mass spectrometry serves as the foundation. IR spectroscopy confirms the presence of key functional groups (carbonyls, nitro group, ester). ¹H-NMR and ¹³C-NMR spectroscopy then provide the precise connectivity of the atoms, establishing the carbon-hydrogen framework and the relative positions of the functional groups. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated chromophoric system. Together, these complementary techniques would provide an unambiguous and comprehensive confirmation of the molecule's structure.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, in particular, focuses on the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Investigations of Intramolecular Interactions and Hydrogen BondingThe structure of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate contains several oxygen and nitrogen atoms, creating the potential for intramolecular interactions, such as hydrogen bonding. Computational methods can be used to identify and quantify these interactions. For example, the presence of a hydrogen bond would be indicated by a short distance between a hydrogen atom and an electronegative atom (like oxygen), as well as specific bond angles. These non-covalent interactions can have a significant impact on the molecule's preferred conformation and overall stability.
Computational Investigations of this compound Remain Elusive
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are frequently employed to predict spectroscopic data, including NMR, IR, and UV-Vis spectra, with a high degree of accuracy. These theoretical predictions are invaluable for complementing experimental findings, aiding in the structural elucidation of new compounds, and understanding the electronic transitions within molecules. For instance, studies on structurally related compounds, such as other ethyl carboxylate derivatives or molecules containing a nitrophenyl group, have successfully utilized DFT calculations to correlate theoretical vibrational frequencies and chemical shifts with experimental data, providing a comprehensive understanding of their molecular characteristics.
Similarly, computational simulations are crucial for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete potential energy surface for a given reaction. This allows for the determination of activation energies, reaction kinetics, and the elucidation of the most probable reaction pathways. Such computational explorations of reaction mechanisms, often employed in the study of various organic reactions, provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
While the principles and methodologies for such computational investigations are well-established, their specific application to this compound has not been documented in the accessible scientific literature. The absence of such dedicated studies means that data tables of predicted spectroscopic parameters and detailed findings on its reaction mechanisms and transition states cannot be generated without resorting to speculation, which would compromise the scientific accuracy of this article.
Future computational research focusing on this compound would be necessary to provide the specific data requested. Such studies would contribute valuable information to the broader understanding of β-keto esters and nitroaromatic compounds, which are important classes of molecules in organic synthesis and medicinal chemistry.
Derivatives and Analogs of Ethyl 4 4 Nitrophenyl 2,4 Dioxobutanoate in Academic Research
Structural Modifications of the Ester Moiety
The ethyl ester group in the parent compound is a common starting point for structural modification, primarily to alter the molecule's pharmacokinetic properties, such as solubility and metabolic stability. Research in this area involves the substitution of the ethyl group with other alkyl or aryl moieties.
General academic practice often involves the synthesis of a series of alkyl esters (e.g., methyl, propyl, butyl) to create a library of compounds for screening purposes. While the ethyl ester is frequently used due to the commercial availability and reactivity of reagents like diethyl oxalate (B1200264), the synthesis of other esters is readily achieved. For instance, the methyl ester analog, Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, has been synthesized and is commercially available for research purposes.
In broader studies on related 4-aryl-2,4-dioxobutanoic acids, the term "alkyl esters" is frequently used, indicating that the variation of this functional group is a fundamental strategy in the chemical space. For example, research into potent inhibitors of kynurenine-3-hydroxylase has included the synthesis and evaluation of methyl esters such as Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate, demonstrating the academic interest in evaluating different ester functionalities in related scaffolds.
| Compound Name | Ester Group | Research Context |
|---|---|---|
| This compound | Ethyl (-CH₂CH₃) | Parent compound for derivatization studies. |
| Mthis compound | Methyl (-CH₃) | Synthesized as a direct analog to study the effect of a smaller ester group. |
Diversification of the Aryl Substituent
The nitrophenyl group is a critical pharmacophore that offers significant opportunities for modification. Researchers have explored changes in the position of the nitro group and have replaced it entirely with other substituents to modulate the electronic and steric properties of the molecule.
The position of the nitro group on the phenyl ring significantly influences the molecule's spatial arrangement and electronic properties, which can drastically alter its biological activity and chemical reactivity. Consequently, the synthesis of ortho-, meta-, and para-isomers is a fundamental step in exploring the chemical space.
The ortho-isomer, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is a well-documented compound used as a key intermediate in the enantioselective synthesis of the acid ethyl ester of benazepril (B1667978). biosynth.com It has also been identified as a competitive inhibitor of the angiotensin I (AT1) receptor. biosynth.com The academic focus on this isomer highlights the importance of substituent position in designing molecules for specific biological targets. While the meta-isomer, Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, is a logical variant for synthesis in research campaigns, the ortho- and para-isomers have received more detailed attention in available literature.
| Compound Name | Nitro Group Position | Notable Research Application |
|---|---|---|
| This compound | para (4-position) | Parent compound. |
| Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | ortho (2-position) | Intermediate in benazepril synthesis; AT1 receptor inhibitor. biosynth.com |
| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | meta (3-position) | Synthesized to complete the isomeric series for structure-activity relationship studies. |
Replacing the nitro group with halogens (fluoro, chloro, bromo) or alkyl groups (methyl, ethyl) is a common strategy to fine-tune a molecule's properties. These substituents alter lipophilicity, electronic character (electron-donating vs. electron-withdrawing), and steric profile.
A notable study in this area involved the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives and their evaluation as Src Kinase inhibitors. ut.ac.ir This research provides a clear example of how diversifying the aryl substituent can lead to the discovery of biologically active compounds. The synthesis typically involves the reaction of appropriately substituted acetophenones with diethyl oxalate in the presence of a base like sodium ethoxide. ut.ac.ir
The findings from this study demonstrated that all synthesized compounds exhibited moderate Src Kinase inhibitory activity. ut.ac.ir The derivative with a 3-methyl substituent on the aromatic ring showed the most promising activity with an IC₅₀ value of 48.3 µM. ut.ac.ir Interestingly, the introduction of a strong electron-donating group like methoxy (B1213986) (at the 4-position) resulted in slightly less activity (IC₅₀ = 50.4 µM) compared to the 3-methyl variant. ut.ac.ir Halogenated derivatives, such as those with 4-fluoro and 2,4-dichloro substituents, were also synthesized and evaluated as part of this comprehensive structure-activity relationship study. ut.ac.ir
| Aryl Substituent | Compound Name | Src Kinase IC₅₀ (µM) |
|---|---|---|
| 3-Methyl | Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | 48.3 ut.ac.ir |
| 4-Methoxy | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 50.4 ut.ac.ir |
| 4-Fluoro | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | Moderate activity reported ut.ac.ir |
| 2,4-Dichloro | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | Moderate activity reported ut.ac.ir |
Exploration of Related α,β-Dioxo Butanoate and Oxobutanoate Structures
Research has also extended to analogs where the core α,β-dioxo butanoate structure is altered. A primary modification involves the reduction or removal of one of the carbonyl groups, leading to oxobutanoate structures. These changes significantly impact the molecule's shape, reactivity, and ability to chelate metal ions, which is often crucial for the biological activity of α,β-diketo acids.
An example of a closely related analog is Ethyl 4-(4-nitrophenyl)-3-oxobutanoate, also known as ethyl 4-(4-nitrophenyl)acetoacetate. This compound retains the ester and nitrophenyl moieties but lacks the carbonyl group at the C2 position. Similarly, the isomeric Ethyl 4-(2-nitrophenyl)-3-oxobutanoate has been synthesized and studied. chemicalbook.comnih.gov Another related structure, (4-Nitrophenyl)methyl 3-oxobutanoate, demonstrates modifications to both the ester group (benzyl ester) and the butanoate chain (an oxobutanoate). chemicalbook.com These analogs are valuable tools for researchers to probe which structural features of the parent dioxobutanoate are essential for a particular biological effect.
| Compound Name | Structural Feature | Significance |
|---|---|---|
| This compound | α,β-Dioxo | Parent compound with two adjacent keto groups. |
| Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | β-Oxo | Analog lacking the C2 carbonyl group. |
| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | β-Oxo | Isomeric analog lacking the C2 carbonyl group. chemicalbook.comnih.gov |
| (4-Nitrophenyl)methyl 3-oxobutanoate | β-Oxo, Benzyl Ester | Analog with modified ester and butanoate chain. chemicalbook.com |
Emerging Research Directions and Future Prospects
Development of Novel and Green Synthetic Pathways for the Compound
The traditional synthesis of ethyl 4-aryl-2,4-dioxobutanoates typically involves the Claisen condensation of an appropriate acetophenone (B1666503) with diethyl oxalate (B1200264) using a strong base like sodium ethoxide. ut.ac.ir While effective, this method often requires stoichiometric amounts of base and anhydrous conditions, which can present environmental and practical challenges.
Current research is focused on developing more sustainable and efficient synthetic routes. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents and solvents. Future research in this area is expected to explore:
Catalytic Approaches: The use of catalytic amounts of a milder base or a solid-supported base could simplify the reaction setup and purification processes.
Alternative Reaction Media: Investigating the use of greener solvents such as ionic liquids, deep eutectic solvents, or even water could significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes as catalysts could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
| Synthetic Approach | Potential Advantages |
| Catalytic Methods | Reduced base consumption, easier purification. |
| Green Solvents | Lower environmental impact, potentially improved safety. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. |
| Biocatalysis | High selectivity, mild reaction conditions. |
Discovery of Highly Selective Catalysts for Derivatization
The multiple reactive sites in this compound offer numerous possibilities for derivatization. However, achieving high selectivity for a specific transformation can be challenging. The development of highly selective catalysts is therefore a key area of research.
Organocatalysis has emerged as a powerful tool for the selective functionalization of 1,3-dicarbonyl compounds. Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, can facilitate enantioselective reactions, providing access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. Future research will likely focus on:
Enantioselective Reductions: The development of catalysts for the enantioselective reduction of one of the carbonyl groups would provide access to valuable chiral hydroxy-ketoesters.
Asymmetric Michael Additions: Catalysts that promote the asymmetric addition of nucleophiles to the enone system (after enolization) would enable the synthesis of complex chiral adducts.
Selective Cyclization Reactions: The design of catalysts that can direct the intramolecular cyclization of the molecule to form specific heterocyclic systems is a promising avenue for exploration.
Application of Advanced Spectroscopic and Analytical Techniques for In-Situ Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is crucial for process optimization. Advanced spectroscopic and analytical techniques that allow for in-situ monitoring of reactions are becoming increasingly important.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. By acquiring spectra at regular intervals, it is possible to track the consumption of reactants, the formation of products, and the appearance of any reaction intermediates. nih.gov This information is invaluable for elucidating reaction mechanisms and optimizing reaction conditions.
Mass spectrometry (MS) can also provide valuable insights, particularly in identifying and characterizing transient intermediates. Techniques such as electrospray ionization (ESI-MS) can be used to sample a reaction mixture directly and analyze its composition in real-time.
Future applications of these techniques could include:
Kinetic Studies: Detailed kinetic analysis of the Claisen condensation and subsequent derivatization reactions to build accurate reaction models.
Intermediate Characterization: The identification and structural elucidation of short-lived intermediates to gain a more complete understanding of the reaction pathways.
High-Throughput Screening: The use of automated spectroscopic techniques for the rapid screening of catalysts and reaction conditions.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the properties and reactivity of molecules, thereby guiding the design of new derivatives with desired characteristics.
For this compound, computational methods could be employed to:
Predict Reactivity: DFT calculations can be used to determine the electron density at different positions in the molecule, thereby predicting the most likely sites for nucleophilic or electrophilic attack. This information can be used to design selective derivatization reactions.
Design Novel Derivatives: By systematically modifying the structure of the parent compound in silico, it is possible to explore a vast chemical space and identify new derivatives with tailored electronic and steric properties.
Model Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy barriers of different reaction pathways, providing insights that can be used to design more efficient synthetic routes.
Predict Biological Activity: QSAR models can be developed to correlate the structural features of derivatives with their biological activity, enabling the rational design of new drug candidates.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of reactive sites, modeling of reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, guiding lead optimization. |
| Molecular Docking | Simulating the binding of derivatives to biological targets. |
Exploration of New Methodological Applications in Specialized Organic Synthesis
The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds. tsijournals.comresearchgate.net The 1,3-dicarbonyl moiety can react with various dinucleophiles to form five- and six-membered rings, while the nitrophenyl group can be readily converted to other functional groups.
Future research is expected to explore the use of this compound in:
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. The development of new MCRs involving this compound could provide rapid access to diverse libraries of heterocyclic compounds.
Domino Reactions: In a domino reaction, a single synthetic operation triggers a cascade of subsequent transformations. The design of novel domino reactions starting from this compound could lead to the efficient synthesis of complex polycyclic systems.
Synthesis of Natural Products and Analogues: The structural motifs accessible from this compound are found in a number of biologically active natural products. Its use as a key intermediate in the total synthesis of such molecules is a promising area for future investigation.
Development of Novel Scaffolds for Medicinal Chemistry: The heterocyclic systems that can be synthesized from this compound represent a rich source of novel scaffolds for the development of new therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate?
The compound is typically synthesized via Claisen condensation or esterification reactions. For example, β-keto esters like this are often prepared by reacting 4-nitrophenylacetone derivatives with ethyl oxalate in the presence of a base (e.g., sodium ethoxide). Substitution at the para position with nitro groups may require careful control of reaction conditions to avoid over-oxidation . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the β-keto ester structure and nitro group placement .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and the aromatic protons (δ ~7.5–8.3 ppm for the nitro-substituted phenyl ring).
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 265 (C₁₂H₁₁NO₆) and fragmentation patterns consistent with β-keto ester cleavage .
Q. What are the solubility properties of this compound in common laboratory solvents?
While specific data for the nitro derivative is limited, analogous compounds (e.g., ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility tests in ethanol, acetone, and dichloromethane are recommended for optimization .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the β-keto ester moiety?
The nitro group enhances the electrophilicity of the ketone carbonyl, making it more reactive toward nucleophiles (e.g., in Michael additions or cyclocondensations). This can be exploited in synthesizing heterocycles like pyrazoles or pyridines. Comparative studies with fluoro- or methoxy-substituted analogs (e.g., ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) reveal slower reaction kinetics due to reduced electron withdrawal .
Q. What challenges arise in analyzing impurities or degradation products of this compound?
Degradation under thermal or photolytic conditions may produce 4-nitrophenol (via ester hydrolysis) or nitro-reduced byproducts. Advanced techniques like HPLC-MS or GC-MS are essential for identifying trace impurities. For example, 4-nitrophenol (CAS 100-02-7) can be detected via its UV absorption at 318 nm .
Q. How can computational modeling aid in predicting the compound’s behavior in catalytic reactions?
Density Functional Theory (DFT) calculations can model the electronic effects of the nitro group on transition states, guiding catalyst selection (e.g., for asymmetric hydrogenation). Studies on similar compounds (e.g., fluorophenyl derivatives) show that nitro groups stabilize negative charges in intermediates, affecting regioselectivity .
Methodological Considerations
Q. What safety precautions are critical when handling this compound?
- Hazards : Nitro aromatic compounds may be explosive under extreme conditions. Refer to SDS guidelines for analogous compounds (e.g., ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate), which recommend avoiding heat, sparks, and strong oxidizers .
- Storage : Keep in a cool, dry place (<25°C) in amber glass containers to prevent photodegradation .
Q. How can researchers resolve contradictions in reported physical data (e.g., melting points)?
Discrepancies may arise from polymorphic forms or purity differences. Use Differential Scanning Calorimetry (DSC) to determine melting ranges and X-ray crystallography (as in ) to confirm crystal structure. Recrystallization from ethanol/water mixtures can improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
